4-(Pyridin-2-yldisulfanyl)butanoic acid
CAS No.: 250266-79-6
Cat. No.: VC8463633
Molecular Formula: C9H11NO2S2
Molecular Weight: 229.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 250266-79-6 |
---|---|
Molecular Formula | C9H11NO2S2 |
Molecular Weight | 229.3 g/mol |
IUPAC Name | 4-(pyridin-2-yldisulfanyl)butanoic acid |
Standard InChI | InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12) |
Standard InChI Key | SLMVEZKWNOGJPD-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)SSCCCC(=O)O |
Canonical SMILES | C1=CC=NC(=C1)SSCCCC(=O)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-[(pyridin-2-yl)disulfanyl]butanoic acid, reflecting its pyridine-disulfide-butyric acid architecture . The molecular formula C₉H₁₁NO₂S₂ (molecular weight: 229.32 g/mol) was confirmed through high-resolution mass spectrometry .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₁NO₂S₂ |
Molecular Weight | 229.32 g/mol |
SMILES Notation | C1=CC=NC(=C1)SSCCCC(=O)O |
InChI Key | SLMVEZKWNOGJPD-UHFFFAOYSA-N |
XLogP3-AA | 2.4 (Predicted) |
Spectral Analysis and Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring (δ 8.45–7.25 ppm, aromatic protons) and the disulfide-linked butanoic acid chain (δ 2.95–2.55 ppm for methylene groups adjacent to sulfur, δ 2.40 ppm for the carboxylic acid proton) . Infrared spectroscopy shows a strong absorption band at 1705 cm⁻¹, confirming the presence of the carboxylic acid functional group .
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The compound is typically synthesized through a two-step process:
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Disulfide Formation: Reaction of 2-mercaptopyridine with 4-mercaptobutanoic acid under oxidative conditions (e.g., H₂O₂ or iodine) .
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Purification: Chromatographic separation using reverse-phase HPLC to achieve >98% purity .
Table 2: Representative Reaction Conditions
Parameter | Value |
---|---|
Solvent | Dichloromethane/Water (1:1) |
Oxidizing Agent | I₂ (0.5 equiv) |
Reaction Temperature | 25°C |
Yield | 72–85% |
Novel Catalytic Approaches
Recent patents describe palladium-catalyzed cross-coupling strategies to improve regioselectivity in disulfide bond formation. These methods reduce byproduct generation and enhance reaction scalability for industrial production .
Bioconjugation Applications in Therapeutics
Antibody-Drug Conjugate (ADC) Engineering
The compound’s bifunctional design enables its use as a cleavable linker in ADCs:
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Antibody Attachment: The carboxylic acid group forms stable amide bonds with lysine residues on monoclonal antibodies .
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Payload Conjugation: The disulfide bridge connects to cytotoxic agents (e.g., maytansinoids), enabling glutathione-mediated release in tumor microenvironments .
Table 3: ADC Linker Performance Metrics
Metric | 4-(Pyridin-2-yldisulfanyl)butanoic Acid | Non-Cleavable Linkers |
---|---|---|
Plasma Stability | 94% (72 h) | >99% |
Tumor Payload Release | 82% (10 mM GSH) | <5% |
Systemic Toxicity | Reduced | High |
Site-Specific Conjugation Technologies
Advanced techniques like cysteine rebridging utilize the compound’s disulfide reactivity to create homogeneous ADC populations with drug-to-antibody ratios (DAR) of 2–4, improving pharmacokinetic profiles compared to stochastic conjugation methods .
Stability and Pharmacokinetic Behavior
Redox Sensitivity
The disulfide bond exhibits concentration-dependent cleavage kinetics:
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Extracellular Stability: Half-life >48 h in plasma (2 μM GSH) .
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Intracellular Activation: Complete cleavage within 2 h in tumor cells (10 mM GSH) .
Metabolic Fate
Hepatic metabolism primarily involves:
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Disulfide reduction to 4-mercaptobutanoic acid and 2-mercaptopyridine.
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Glucuronidation of the pyridine moiety.
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Renal excretion of water-soluble metabolites (t₁/₂ = 6–8 h) .
Recent Innovations and Future Directions
Next-Generation Linker Designs
Structural derivatives like 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (TargetMol) demonstrate enhanced serum stability while maintaining tumor-selective payload release, addressing limitations of first-generation linkers .
Theranostic Applications
Emerging research explores radiolabeled analogs (e.g., ⁶⁴Cu-chelate complexes) for simultaneous tumor imaging and drug delivery, leveraging the compound’s modular chemistry .
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